Ethyl 4-pentenoate
Overview
Description
Ethyl 4-pentenoate, also known as ethyl pent-4-enoate, is an organic compound with the molecular formula C7H12O2. It is an ester derived from 4-pentenoic acid and ethanol. This compound is characterized by its pleasant fruity odor and is commonly used in the flavor and fragrance industry .
Mechanism of Action
Target of Action
Ethyl 4-pentenoate is a chemical compound with the formula C7H12O2
Biochemical Pathways
This compound belongs to the class of organic compounds known as fatty acid esters . These compounds are carboxylic ester derivatives of a fatty acid.
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. For this compound, specific precautions should be taken to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It should be used only outdoors or in a well-ventilated area, and kept away from heat, sparks, and open flames .
Biochemical Analysis
Biochemical Properties
Ethyl 4-pentenoate plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, including α-ketoglutarate dehydrogenase and pyruvate dehydrogenase . These interactions are crucial for the compound’s role in metabolic pathways, where it acts as a substrate or inhibitor, influencing the activity of these enzymes. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to subsequent biochemical transformations.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, in renal proximal tubules, this compound inhibits the activity of key metabolic enzymes, leading to changes in the redox state and ATP levels . These effects can result in altered cellular functions, such as reduced energy production and impaired metabolic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role as an enzyme inhibitor . It forms complexes with enzymes like α-ketoglutarate dehydrogenase, inhibiting their activity and affecting metabolic pathways. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation . The compound is relatively stable under standard conditions, but prolonged exposure can lead to its degradation and reduced efficacy. Long-term studies have shown that this compound can cause persistent changes in cellular function, such as sustained inhibition of metabolic enzymes and altered energy metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant metabolic disruptions and toxicity. For example, high doses of this compound have been shown to cause renal Fanconi syndrome in dogs, characterized by impaired renal function and energy metabolism . These dose-dependent effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . It undergoes β-oxidation in the mitochondria, leading to the formation of metabolites like 3-keto-4-pentenoyl-CoA . These metabolites can act as inhibitors of metabolic oxidation, affecting the overall metabolic flux and levels of other metabolites in the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues depend on these interactions, influencing its overall bioavailability and efficacy.
Subcellular Localization
This compound’s subcellular localization affects its activity and function . It is primarily localized in the mitochondria, where it participates in metabolic processes like β-oxidation. The compound’s targeting to specific subcellular compartments is influenced by post-translational modifications and targeting signals, ensuring its proper function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-pentenoate can be synthesized through various methods. One common method involves the esterification of 4-pentenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, this compound is often produced through the isomerization of isomeric pentenoates. This process involves treating the isomeric pentenoates with a zeolite catalyst at temperatures ranging from 50°C to 300°C. The desired 4-pentenoate is then distilled off from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-pentenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-pentenoic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield 4-pentanol.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed:
Oxidation: 4-pentenoic acid.
Reduction: 4-pentanol.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Ethyl 4-pentenoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: It serves as a substrate in enzymatic studies to understand ester hydrolysis.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical intermediates.
Industry: It is utilized in the flavor and fragrance industry due to its fruity aroma .
Comparison with Similar Compounds
Ethyl 4-pentenoate can be compared with other similar compounds such as:
Ethyl 3-pentenoate: Similar in structure but differs in the position of the double bond.
Ethyl 2-pentenoate: Another isomer with the double bond at the second position.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to its specific double bond position, which influences its reactivity and applications. The presence of the double bond at the fourth position makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl pent-4-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h3H,1,4-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVSRINJXWDIKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062089 | |
Record name | 4-Pentenoic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Green fruity aroma | |
Record name | Ethyl 4-pentenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1607/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in propylene glycol, Soluble (in ethanol) | |
Record name | Ethyl 4-pentenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1607/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.893-0.903 | |
Record name | Ethyl 4-pentenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1607/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1968-40-7 | |
Record name | Ethyl 4-pentenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1968-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-pentenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001968407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pentenoic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Pentenoic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl pent-4-en-1-oate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.199 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 4-PENTENOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/210UM0F8JP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethyl 4-pentenoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031603 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 4-pentenoate in attracting dung beetles and how was this discovered?
A1: this compound is a key component of the abdominal secretion released by male Kheper lamarcki dung beetles to attract females for mating. [] This discovery was made through a combination of behavioral observations, chemical analysis of the secretion using GC-MS, and electroantennography (EAD) studies. Researchers found that a mixture of esters, including this compound, elicited strong antennal responses in both male and female Pachylomerus femoralis dung beetles, indicating its role as an attractant. [] Field tests further confirmed the attractiveness of the ester mixture, demonstrating its ecological significance in mediating interspecific interactions among dung beetles. []
Q2: Can this compound be used in organic reactions, and if so, what type of reactions and what are the products?
A2: Yes, this compound can participate in metathesis reactions, specifically self-metathesis and cross-metathesis with α-olefins. [] These reactions are catalyzed by transition metal complexes, typically those of ruthenium or tungsten. While the specific products of metathesis reactions involving this compound are not detailed in the provided abstracts, they would generally result in the formation of new olefins with varying chain lengths and functional groups depending on the reaction partners. [] These reactions have potential applications in organic synthesis for the construction of complex molecules.
Q3: What are the safety considerations regarding the use of this compound?
A3: While specific toxicity data for this compound is not provided in the abstracts, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment on this compound. [] This suggests that there are established safety guidelines and data available for this compound. Researchers should consult the relevant safety data sheets and follow appropriate handling procedures when working with this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.